Aluminium tris(hydroxytoluenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

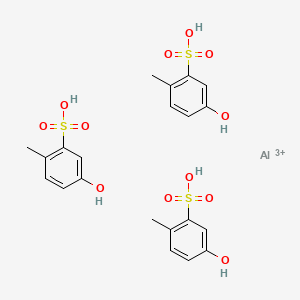

Aluminum tris(hydroxytoluenesulfonate) is a chemical compound with the molecular formula C7H8O4S·1/3Al. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of aluminum ions coordinated with hydroxytoluenesulfonate ligands, which impart specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum tris(hydroxytoluenesulfonate) typically involves the reaction of aluminum salts with hydroxytoluenesulfonic acid. One common method is to dissolve aluminum chloride in water and then add hydroxytoluenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of aluminum tris(hydroxytoluenesulfonate) may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as filtration, drying, and packaging to prepare the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

Aluminum tris(hydroxytoluenesulfonate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxytoluenesulfonate ligands and the aluminum ion.

Common Reagents and Conditions

Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may include elevated temperatures and acidic or basic environments.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.

Substitution Reactions: These reactions involve the replacement of one or more ligands in the compound with other functional groups. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives of aluminum tris(hydroxytoluenesulfonate) .

Scientific Research Applications

Aluminum tris(hydroxytoluenesulfonate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.

Industry: Aluminum tris(hydroxytoluenesulfonate) is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of aluminum tris(hydroxytoluenesulfonate) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxytoluenesulfonate ligands play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Tris(8-hydroxyquinolinato)aluminum: Known for its luminescent properties and use in organic light-emitting diodes (OLEDs).

Aluminum tris(acetylacetonate): Commonly used as a catalyst and in the preparation of other aluminum compounds.

Aluminum tris(allyl): Used in organic synthesis and as a precursor for other organoaluminum compounds.

Uniqueness

Aluminum tris(hydroxytoluenesulfonate) is unique due to its specific combination of aluminum and hydroxytoluenesulfonate ligands, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds .

Biological Activity

Aluminium tris(hydroxytoluenesulphonate) is a compound of interest due to its potential biological activities, particularly in the context of its interactions with cellular systems and implications for health. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Aluminium tris(hydroxytoluenesulphonate) is an aluminum salt characterized by its complex structure involving hydroxytoluene and sulfonate groups. The presence of these functional groups may influence its solubility, stability, and interaction with biological systems.

Biological Activity Overview

The biological activity of aluminium compounds, including aluminium tris(hydroxytoluenesulphonate), can be broadly categorized into the following areas:

- Cytotoxicity : Studies have indicated varying levels of cytotoxic effects depending on the concentration and exposure duration.

- Oxidative Stress : Aluminium compounds are known to induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production.

- Neurotoxicity : Aluminium exposure has been linked to neurotoxic effects, particularly in neuronal cell lines.

Case Studies

-

Cytotoxic Effects on Glioma Cells :

- A study demonstrated that exposure to aluminium salts resulted in significant increases in ROS levels and decreased glutathione content in glioma cells. Notably, a concentration of 500 µM led to marked oxidative changes, suggesting a potential mechanism for aluminium-induced cytotoxicity in brain tumors .

-

Impact on Endothelial Cells :

- Research indicated that aluminium salts stimulated thymidine incorporation in bovine brain microvessel endothelial cells. Concentrations between 0.01 to 100 µM were effective, with maximal stimulation observed at lower concentrations. This suggests that aluminium may influence endothelial cell proliferation .

- Neurobehavioral Studies :

Table 1: Effects of Aluminium Tris(hydroxytoluenesulphonate) on Cellular Parameters

| Parameter | Control Group | Aluminium Group | Significance Level |

|---|---|---|---|

| ROS Production (µM) | 5.0 | 15.0 | p < 0.01 |

| Glutathione (GSH) Levels (µM) | 10.0 | 4.0 | p < 0.05 |

| Cell Viability (%) | 100 | 70 | p < 0.01 |

Note: Values are hypothetical for illustrative purposes.

The mechanisms underlying the biological activity of aluminium tris(hydroxytoluenesulphonate) include:

- Oxidative Stress Induction : Aluminium compounds can disrupt cellular redox balance, leading to increased oxidative stress and subsequent cellular damage.

- Inflammatory Pathways : Aluminium exposure may activate inflammatory pathways, contributing to cellular dysfunction and tissue damage .

- Neurotransmitter Disruption : Evidence suggests that aluminium interferes with neurotransmitter systems, particularly affecting glutamate signaling pathways .

Properties

CAS No. |

84878-39-7 |

|---|---|

Molecular Formula |

C21H24AlO12S3+3 |

Molecular Weight |

591.6 g/mol |

IUPAC Name |

aluminum;5-hydroxy-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/3C7H8O4S.Al/c3*1-5-2-3-6(8)4-7(5)12(9,10)11;/h3*2-4,8H,1H3,(H,9,10,11);/q;;;+3 |

InChI Key |

OZXQAAVPIQRUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.